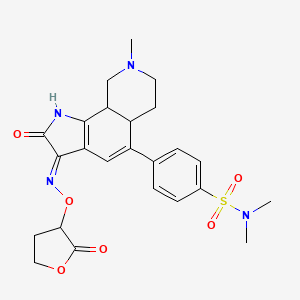
C24H28N4O6S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a pyridine ring, and a morpholine ring, among other functional groups. It is not considered a drug-like molecule due to its high mutagenic and tumorigenic properties .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include .
Scientific Research Applications
4-[(E)-hydroxy-(1-(2-morpholin-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene)methyl]-N,N-dimethylbenzenesulfonamide: has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including its mutagenic and tumorigenic properties.
Medicine: Investigated for its potential therapeutic applications, although its high mutagenic and tumorigenic properties limit its use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-hydroxy-(1-(2-morpholin-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene)methyl]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to particular enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
4-[(E)-hydroxy-(1-(2-morpholin-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene)methyl]-N,N-dimethylbenzenesulfonamide: can be compared with other similar compounds, such as:
- N-[2-(1H-indol-3-yl)ethyl]-N’-{[(2S)-3-[(4-methoxybenzene)sulfonyl]-1,3-oxazinan-2-yl]methyl}ethanediamide
- F1331-0202
These compounds share similar structural features, such as the presence of sulfonamide groups and complex ring systems. 4-[(E)-hydroxy-(1-(2-morpholin-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene)methyl]-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups and its high mutagenic and tumorigenic properties .
Properties
Molecular Formula |
C24H28N4O6S |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(3E)-8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H28N4O6S/c1-27(2)35(31,32)15-6-4-14(5-7-15)17-12-18-21(19-13-28(3)10-8-16(17)19)25-23(29)22(18)26-34-20-9-11-33-24(20)30/h4-7,12,16,19-20H,8-11,13H2,1-3H3,(H,25,26,29) |
InChI Key |
QEHGCQJLOZOLSS-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CCC2C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)/C(=N\OC5CCOC5=O)/C(=O)N3 |
Canonical SMILES |
CN1CCC2C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC5CCOC5=O)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















